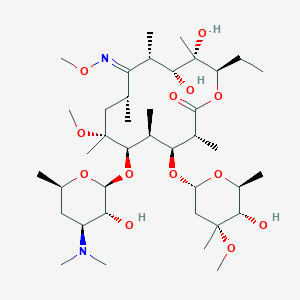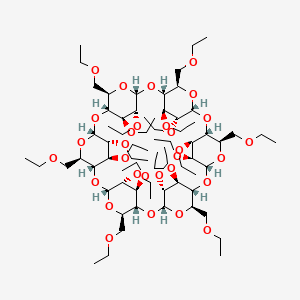
Resorcinol-d4
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of resorcinol derivatives and related compounds involves various chemical processes. For example, resorcinol has been used as a template for synthesizing cofacial terpyridine in crystalline π-stacked columns through a templated stereospecific and near-quantitative solid-state synthesis, highlighting the unique reactivities depending on peripheral groups attached to the template (Dutta, Bučar, & MacGillivray, 2011). Furthermore, the synthesis of 4-(2-Pyridylazo)-resorcinol demonstrates its potential as an analytical reagent for colorimetric estimation of metals, showcasing the versatility of resorcinol derivatives in chemical synthesis (Pollard, Hanson, & Geary, 1959).
Molecular Structure Analysis
The molecular structure of resorcinol and its derivatives can be complex and varied. For instance, the polymorphism of resorcinol has been explored using vibrational spectroscopy and solid-state density functional theory (DFT) calculations, revealing how temperature-induced structural phase transitions affect spectral properties (Drużbicki et al., 2015). This highlights the intricate relationship between molecular structure and physical properties in resorcinol compounds.
Chemical Reactions and Properties
Resorcinol undergoes various chemical reactions, significantly influencing its properties. For example, the electrochemical oxidation of resorcinol provides mechanistic insights into its reaction mechanisms, including the formation of radicals leading to dimers/polymers deposited on electrode surfaces (Ngamchuea et al., 2020). Additionally, the selective hydrogenation of resorcinol to 1, 3-cyclohexanedione without alkali addition showcases the chemical reactivity and potential for material design and synthesis (Wei et al., 2015).
Wissenschaftliche Forschungsanwendungen
Isotopic Abundance Ratio in Resorcinol
Resorcinol, used in pharmaceuticals, dyes, polymers, and organic compounds, has been studied for the impact of biofield energy treatment on its isotopic abundance ratios. Such treatments may alter physicochemical properties like diffusion velocity, mobility, evaporation rate, reaction rate, binding energy, and stability, potentially influencing the manufacturing of pharmaceuticals and chemical compounds (Trivedi et al., 2016).
Environmental and Occupational Exposure
Resorcinol, a suspected endocrine disruptor, is studied for its environmental and occupational exposure in various industries. Biomonitoring total resorcinol concentration in urine samples helps assess exposure levels in different occupational settings (Porras et al., 2018).
Solar Photocatalytic Degradation
Investigations into the photocatalytic degradation of resorcinol, an endocrine disruptor, in water using zinc oxide under sunlight, have been conducted. This research is crucial for understanding how sunlight-mediated photocatalysis can remove resorcinol from wastewater (Pardeshi & Patil, 2009).
Characterisation of Physical, Spectral, and Thermal Properties
Biofield treatment of resorcinol, which is significant in pharmaceuticals, has been explored to alter its physical, spectral, and thermal properties. This could impact the spreadability, bioavailability, and reaction rate of resorcinol in pharmaceutical applications (Trivedi et al., 2015).
Analytical Reagent for Colorimetric Estimation
Resorcinol has been utilized as an analytical reagent for the colorimetric estimation of metals like cobalt, uranium, and lead. This highlights its role in analytical chemistry for detecting and estimating metal ions (Pollard, Hanson, & Geary, 1959).
Electrochemical Sensing in Water Samples
Resorcinol's role in electrochemical sensing for water sample analysis is an area of research. This involves investigating its behavior and quantification in various water sources, important for monitoring environmental pollution (Amare & Begashaw, 2019).
Electrochemical Oxidation Studies
Exploring the mechanisms of resorcinol oxidation via experimental and computational studies provides insights into chemical reactions and potential applications in sensor development for resorcinol detection (Ngamchuea et al., 2020).
Chlorinated Byproduct Formation in Electrochemical Processes
Research into chlorinated byproduct formation during the electrochemical oxidation of resorcinol at specific electrodes is vital for understanding its environmental impact and treatment processes in water purification (Lin et al., 2020).
Allergic Reactions and Dermatological Applications
Studies on resorcinol's potential for causing allergic reactions and its use in dermatological treatments have been conducted, providing insights into its safety and effectiveness in medical applications (Foti et al., 2016).
Toxicological Risk Assessment
The toxicological effects of resorcinol, particularly concerning thyroid effects and skin sensitization, have been extensively reviewed. This is crucial for assessing the risks associated with its use in various products (Lynch, Delzell, & Bechtel, 2002).
Safety And Hazards
Eigenschaften
CAS-Nummer |
751455-55-7 |
|---|---|
Produktname |
Resorcinol-d4 |
Molekularformel |
C₆H₂D₄O₂ |
Molekulargewicht |
114.14 |
Synonyme |
1,3-Benzenediol-d4; 1,3-Dihydroxybenzene-d4; 3-Hydroxyphenol-d4; Resorcin-d4; Rezorsine-d4; Rodol RS-d4; m-Benzenediol-d4; m-Dihydroxybenzene-d4; m-Hydroquinone-d4; m-Hydroxyphenol-d4; m-Phenylenediol-d4; |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












